Cas no 1804246-37-4 (3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid)

3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid
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- インチ: 1S/C12H13ClO3/c1-7-3-4-9(6-11(15)16)5-10(7)12(13)8(2)14/h3-5,12H,6H2,1-2H3,(H,15,16)
- InChIKey: MSKXPYNVGHIMEV-UHFFFAOYSA-N
- ほほえんだ: ClC(C(C)=O)C1C=C(CC(=O)O)C=CC=1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 277
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009315-250mg |
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid |
1804246-37-4 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
Alichem | A010009315-500mg |
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid |
1804246-37-4 | 97% | 500mg |
831.30 USD | 2021-07-06 | |
Alichem | A010009315-1g |
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid |
1804246-37-4 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acidに関する追加情報
Introduction to 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic Acid (CAS No. 1804246-37-4)
3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid, identified by its CAS number 1804246-37-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of phenylacetic acids, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid, particularly the presence of a chloro-substituted propyl group and a methylphenyl ring, contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The compound's molecular structure consists of a benzene ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 3-position. The side chain is attached via a propyl group that is further modified by a chloro substituent at the 1-position and an oxo group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The 1-Chloro-2-oxopropyl moiety, in particular, is known to enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack in various synthetic transformations.
In recent years, there has been growing interest in phenylacetic acid derivatives due to their potential as pharmacological agents. Phenylacetic acids are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The structural motif of 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid suggests that it may possess similar properties, although this remains to be fully elucidated through further research. The compound's ability to act as a precursor in the synthesis of more complex molecules makes it particularly valuable for drug discovery efforts.
The synthesis of 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a suitable aromatic precursor, followed by the introduction of the propyl side chain with appropriate substitution patterns. The chlorination and oxidation steps are critical in establishing the desired structural features. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve these transformations efficiently.
The pharmacological potential of 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways, including those involved in pain perception, inflammation, and neurotransmitter release. Preliminary findings suggest that this compound may interact with specific enzymes and receptors that modulate these pathways. For instance, studies have indicated that phenylacetic acid derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, there is evidence suggesting that these compounds may modulate the release of neurotransmitters such as serotonin and dopamine, which play crucial roles in pain modulation and mood regulation.
The development of novel therapeutic agents often relies on understanding the molecular mechanisms underlying disease processes. The unique structure of 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid provides a foundation for investigating these mechanisms at a molecular level. By studying how this compound interacts with biological targets, researchers can gain insights into potential therapeutic strategies for various conditions. For example, its interaction with COX enzymes could lead to the development of new anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing treatments.
In addition to its pharmacological applications, 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid has shown promise in materials science research. Its ability to undergo selective functionalization makes it a versatile building block for synthesizing more complex polymers and materials with tailored properties. These materials could find applications in various industries, including pharmaceuticals, electronics, and coatings.
The future direction of research on 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid is likely to focus on optimizing its synthesis for large-scale production and exploring its potential in clinical trials. Advances in synthetic methodologies will enable researchers to produce this compound more efficiently and cost-effectively, facilitating its use in both academic research and industrial applications. Clinical trials will be essential for evaluating its safety and efficacy in humans, providing critical data for regulatory approval and commercialization.
In conclusion, 3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid (CAS No. 1804246-37-4) is a multifunctional compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for drug development, while its reactivity allows for diverse applications in synthetic chemistry. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in advancing scientific knowledge and developing innovative solutions across multiple industries.
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